Direct-Acting Mutagenicity of 2-Cyanoethylene Oxide vs. Metabolic Activation-Dependent Acrylonitrile
2-Cyanoethylene oxide (CNEtO) is a direct-acting mutagen, inducing a significant mutagenic response at 100-150 µM without metabolic activation, while its precursor acrylonitrile (ACN) is not mutagenic without S9 metabolic activation [1]. In human lymphoblast TK6 cells, ACN required the presence of an Aroclor-induced rat liver S9 fraction to elicit a mutagenic response at 1.4 mM, whereas CNEtO induced mutation at a 10-fold lower concentration without S9 [1].
| Evidence Dimension | Mutagenic Potency (Concentration required for significant response) |
|---|---|
| Target Compound Data | 100 µM (significant mutagenic response without S9 activation) |
| Comparator Or Baseline | Acrylonitrile: 1,400 µM (significant response only with S9 activation); not mutagenic without S9 |
| Quantified Difference | 14-fold lower concentration required for target compound; activity without metabolic activation vs. none |
| Conditions | In vitro human lymphoblast TK6 cells; heterozygous thymidine kinase (tk) locus; 2-hour exposure; ± Aroclor-induced rat liver S9 |
Why This Matters
For researchers studying genotoxicity mechanisms, 2-cyanoethylene oxide enables direct assessment of DNA damage without confounding variables from metabolic activation systems, providing a cleaner experimental model for adduct characterization and repair studies.
- [1] Recio, L., Skopek, T. R., & Thilly, W. G. (1988). Mutagenicity of acrylonitrile and its metabolite 2-cyanoethylene oxide in human lymphoblasts in vitro. Mutation Research, 204(3), 457-464. https://doi.org/10.1016/0165-1218(88)90174-7. View Source
